molecular formula C21H26FN5O3 B10993156 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[3-(morpholin-4-yl)propyl]propanamide

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[3-(morpholin-4-yl)propyl]propanamide

Cat. No.: B10993156
M. Wt: 415.5 g/mol
InChI Key: XWYMCCANGSWMQX-UHFFFAOYSA-N
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Description

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[3-(morpholin-4-yl)propyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorinated indazole ring, a morpholine moiety, and a propanamide group, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[3-(morpholin-4-yl)propyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Fluorination: Introduction of the fluorine atom is usually done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Morpholine Moiety: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.

    Formation of the Propanamide Group: This is typically done through amide bond formation reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[3-(morpholin-4-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the fluorinated indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indazole ring may play a crucial role in binding to these targets, while the morpholine moiety could enhance its solubility and bioavailability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[3-(morpholin-4-yl)propyl]propanamide stands out due to its unique combination of a fluorinated indazole ring and a morpholine moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H26FN5O3

Molecular Weight

415.5 g/mol

IUPAC Name

3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C21H26FN5O3/c1-14-15(6-7-18(28)23-8-3-9-26-10-12-30-13-11-26)21(29)27-20(24-14)19-16(22)4-2-5-17(19)25-27/h2,4-5,25H,3,6-13H2,1H3,(H,23,28)

InChI Key

XWYMCCANGSWMQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCCCN4CCOCC4

Origin of Product

United States

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